molecular formula C10H8F3NO3 B3046773 4-((2,2,2-trifluoroacetamido)methyl)benzoic acid CAS No. 130029-61-7

4-((2,2,2-trifluoroacetamido)methyl)benzoic acid

Cat. No.: B3046773
CAS No.: 130029-61-7
M. Wt: 247.17 g/mol
InChI Key: NYYOENONPHUFDU-UHFFFAOYSA-N
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Description

4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid is a fluorinated organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a benzoic acid moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 4-((2,2,2-trifluoroacetamido)methyl)benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with trifluoroacetic anhydride. The reaction is carried out in a round-bottomed flask placed in an ice-water bath to control the exothermic reaction . The detailed steps are as follows:

  • Weigh 2.38 g (15.7 mmol) of 4-(aminomethyl)benzoic acid into a 100 ml round-bottomed flask.
  • Slowly add 5.6 ml (59 mmol) of trifluoroacetic anhydride to the flask while maintaining the temperature in an ice-water bath.
  • Allow the reaction to proceed under controlled conditions until completion.

Chemical Reactions Analysis

4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-((2,2,2-trifluoroacetamido)methyl)benzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroacetamido group enhances the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific trifluoroacetamido group, which imparts distinct reactivity and stability, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-5-6-1-3-7(4-2-6)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYOENONPHUFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579213
Record name 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130029-61-7
Record name 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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